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molecular formula C9H5BrClN3O2 B8553779 6-Bromo-4-chloro-7-methyl-8-nitroquinazoline

6-Bromo-4-chloro-7-methyl-8-nitroquinazoline

Cat. No. B8553779
M. Wt: 302.51 g/mol
InChI Key: KXFXPKLVPNISOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557830B2

Procedure details

A mixture of phosphorous oxychloride (5 mL) and 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one (800 mg, 2.82 mmol) was refluxed at 130° C. for 4 h. On cooling, POCl3 was removed under reduced pressure. The resulting crude product residue was diluted with ice-water and extracted out of the aqueous layer with DCM (3×20 mL). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated to give 6-bromo-4-chloro-7-methyl-8-nitroquinazoline (595 mg, 70% yield) as an amorphous light yellow solid. MS (ESI, pos. ion) m/z: 302 [M+H]+
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([N+:18]([O-:20])=[O:19])[C:16]=1[CH3:17])[N:13]=[CH:12][NH:11][C:10]2=O>>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([N+:18]([O-:20])=[O:19])[C:16]=1[CH3:17])[N:13]=[CH:12][N:11]=[C:10]2[Cl:3]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
800 mg
Type
reactant
Smiles
BrC=1C=C2C(NC=NC2=C(C1C)[N+](=O)[O-])=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
POCl3 was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting crude product residue was diluted with ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted out of the aqueous layer with DCM (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC=NC2=C(C1C)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 595 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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